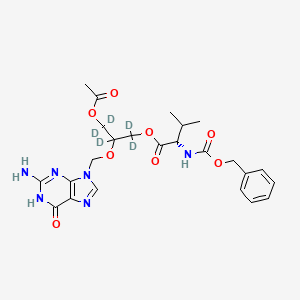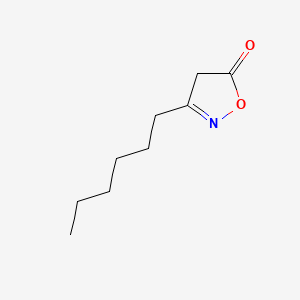
3-Phenyl-4-benzyl-5-methylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-4-benzyl-5-methylisoxazole is a biochemical used for proteomics research . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular formula of 3-Phenyl-4-benzyl-5-methylisoxazole is C17H15NO, and its molecular weight is 249.31 .Physical And Chemical Properties Analysis
The molecular formula of 3-Phenyl-4-benzyl-5-methylisoxazole is C17H15NO, and its molecular weight is 249.31 . Further physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Drug Discovery and Development
Isoxazoles, such as 3-Phenyl-4-benzyl-5-methylisoxazole, are a class of heterocyclic compounds that have been identified as a privileged scaffold in drug discovery . They are known for their ability to bind to various biological targets due to their chemical diversity. This compound can be used to create a wide variety of functionalized heterocyclic scaffolds, which are significant to medicinal chemists for expanding the available drug-like chemical space.
Anticancer Research
The isoxazole ring is found in many commercially available drugs, including those with anticancer properties . The compound’s structure allows for the development of novel anticancer agents through diversity-oriented synthesis. Researchers can design and synthesize derivatives of 3-Phenyl-4-benzyl-5-methylisoxazole to target specific cancer cell lines and study their efficacy and mechanism of action.
Nanocatalysis
In the field of nanocatalysis, 3-Phenyl-4-benzyl-5-methylisoxazole can be used as a precursor for the synthesis of complex molecules . Its structure can facilitate the development of catalysts at the nanoscale, which can be used to accelerate various chemical reactions, including those relevant to pharmaceutical synthesis and environmental applications.
Proteomics Research
As a biochemical for proteomics research, this compound can be used to study protein expression and function . It can be a part of the synthesis of probes or markers that help in the identification and quantification of proteins within complex biological samples.
Sensing Applications
The compound’s unique structure makes it suitable for the development of sensors . These sensors can be designed to detect specific biological or chemical substances, providing valuable tools for diagnostics and environmental monitoring.
Drug Delivery Systems
3-Phenyl-4-benzyl-5-methylisoxazole can be modified to create drug delivery systems . By attaching the compound to drug molecules or incorporating it into nanoparticles, it can enhance the delivery of drugs to targeted areas within the body, potentially improving the efficacy and reducing side effects.
Synthetic Methodology Development
Researchers can use 3-Phenyl-4-benzyl-5-methylisoxazole to develop robust synthetic methods for generating a diverse collection of heterocyclic molecules . These methods can accelerate the drug discovery program by providing rapid access to a broad range of compounds for biological testing.
Environmental Chemistry
The compound’s reactivity and structural features can be exploited in environmental chemistry for the detoxification of pollutants . It can be part of catalytic systems designed to break down harmful chemicals into less toxic forms, aiding in environmental cleanup efforts.
Propriétés
IUPAC Name |
4-benzyl-5-methyl-3-phenyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-16(12-14-8-4-2-5-9-14)17(18-19-13)15-10-6-3-7-11-15/h2-11H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXLWQCEAXLZHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90769553 |
Source


|
| Record name | 4-Benzyl-5-methyl-3-phenyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90769553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-4-benzyl-5-methylisoxazole | |
CAS RN |
139395-94-1 |
Source


|
| Record name | 4-Benzyl-5-methyl-3-phenyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90769553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-3-Butyn-2-yl]-N-methylacetamide](/img/structure/B588013.png)
![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)





![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)

